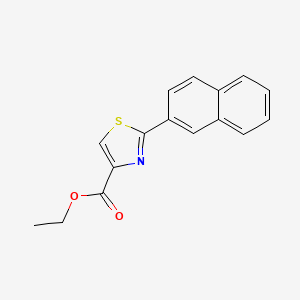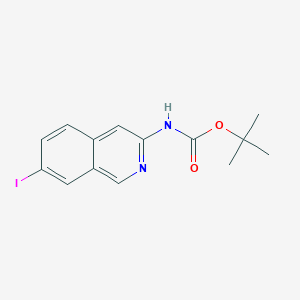![molecular formula C19H28N2O6 B13663567 Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate](/img/structure/B13663567.png)
Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-2-[®-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in synthetic organic chemistry due to its unique structure and reactivity. It is often used in the synthesis of peptides and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-[®-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Boc group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Amide Bond: The protected amino compound is then reacted with an acid chloride or anhydride to form the amide bond. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Flow microreactor systems are often employed to enhance efficiency, versatility, and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Removal of the Boc group to yield the free amine.
Aplicaciones Científicas De Investigación
Methyl ®-2-[®-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of this compound is primarily based on its ability to participate in various chemical reactions due to its functional groups. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other sites. The ester and hydroxyl groups enable further functionalization, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl ®-2-[®-N-Benzyl-2-(Cbz-amino)propanamido]-3-hydroxypropanoate: Similar structure but with a Cbz (carbobenzyloxy) protecting group instead of Boc.
Methyl ®-2-[®-N-Benzyl-2-(Fmoc-amino)propanamido]-3-hydroxypropanoate: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
Uniqueness
The Boc protecting group in Methyl ®-2-[®-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate offers unique advantages in terms of stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Propiedades
Fórmula molecular |
C19H28N2O6 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
methyl 2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C19H28N2O6/c1-13(20-18(25)27-19(2,3)4)16(23)21(15(12-22)17(24)26-5)11-14-9-7-6-8-10-14/h6-10,13,15,22H,11-12H2,1-5H3,(H,20,25) |
Clave InChI |
HADCDBFPTDSQFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(CC1=CC=CC=C1)C(CO)C(=O)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)




![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)








